Methyl 4-hydroxypentanoate
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Overview
Description
Methyl 4-hydroxypentanoate is an organic compound with the molecular formula C6H12O3. It is also known as pentanoic acid, 4-hydroxy-, methyl ester. This compound is a derivative of pentanoic acid and features a hydroxyl group at the fourth carbon and a methyl ester group. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxypentanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxypentanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow hydrogenation of methyl levulinate. This method uses a heterogeneous catalyst, such as ruthenium on carbon, under high pressure and temperature conditions. The process is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-oxopentanoic acid or 4-oxopentanoate.
Reduction: 4-hydroxypentanol.
Substitution: Various substituted pentanoates depending on the reagent used.
Scientific Research Applications
Methyl 4-hydroxypentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of flavors, fragrances, and plasticizers
Mechanism of Action
The mechanism of action of methyl 4-hydroxypentanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of other bioactive molecules. The hydroxyl and ester groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methylpentanoic acid: Similar in structure but with a methyl group at the fourth carbon.
Methyl 5-hydroxypentanoate: Similar but with the hydroxyl group at the fifth carbon.
Methyl levulinate: A related ester with different functional groups
Uniqueness
Methyl 4-hydroxypentanoate is unique due to its specific functional groups and their positions on the carbon chain. This configuration allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-hydroxypentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(7)3-4-6(8)9-2/h5,7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHJFGYOUCOVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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